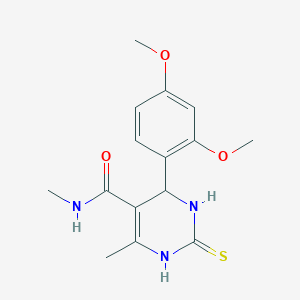
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DMTCP, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its diverse applications. DMTCP is a member of the pyrimidine family and is characterized by its unique chemical structure, which makes it an attractive candidate for various scientific studies.
Mécanisme D'action
The exact mechanism of action of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell division and proliferation. 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA replication, leading to cell cycle arrest and apoptosis. 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, leading to a decrease in the levels of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments is its potent anticancer activity, which makes it an attractive candidate for drug development. However, one of the limitations of using 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One potential avenue of research is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's mechanism of action, which could provide insights into its potential use in drug development. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in vivo, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that has gained significant attention in the field of scientific research due to its diverse applications. The compound has been found to exhibit potent anticancer activity and has potential use as an antibacterial and antifungal agent. While there are limitations to working with 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments, its unique chemical structure and potent biological activity make it an attractive candidate for further research and drug development.
Méthodes De Synthèse
The synthesis of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The reaction is carried out at a temperature of 80°C for several hours to obtain the desired product. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. 4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
Nom du produit |
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
|---|---|
Formule moléculaire |
C15H19N3O3S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-8-12(14(19)16-2)13(18-15(22)17-8)10-6-5-9(20-3)7-11(10)21-4/h5-7,13H,1-4H3,(H,16,19)(H2,17,18,22) |
Clé InChI |
JYYPEEDTBUWFIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide](/img/structure/B297565.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B297567.png)
![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)